1-(Difluoromethyl)-3-fluoronaphthalene
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Overview
Description
1-(Difluoromethyl)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom (-F) attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically requires the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring .
Industrial production methods for this compound may involve large-scale difluoromethylation processes, where the reaction conditions are optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of this compound.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-fluoronaphthalene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-fluoronaphthalene exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of the difluoromethyl group and fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and processes, leading to the desired effects in medicinal and biological applications .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-fluoronaphthalene can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in the agrochemical industry and shares the difluoromethyl group with this compound.
Difluoromethylated Aromatic Compounds: These compounds also contain the difluoromethyl group and exhibit similar properties in terms of reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties compared to other difluoromethylated compounds.
Properties
Molecular Formula |
C11H7F3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,11H |
InChI Key |
AGSZDLAZMRFVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)F |
Origin of Product |
United States |
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